Sodium itaconate

Vue d'ensemble

Description

Sodium itaconate is a sodium salt of itaconic acid, a naturally occurring unsaturated dicarboxylic acid. Itaconic acid is produced by various microorganisms, including fungi such as Aspergillus terreus.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium itaconate can be synthesized through the neutralization of itaconic acid with sodium hydroxide. The reaction typically involves dissolving itaconic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in solid form .

Industrial Production Methods: Industrial production of itaconic acid, the precursor to this compound, is primarily achieved through fermentation processes using Aspergillus terreus. The fermentation process involves the conversion of glucose or other sugars into itaconic acid, which is then neutralized with sodium hydroxide to produce this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium itaconate undergoes various chemical reactions, including:

Esterification: Reaction with alcohols to form esters.

Polymerization: this compound can undergo polymerization to form polyitaconic acid and its derivatives.

Substitution Reactions: It can participate in substitution reactions where the carboxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Esterification: Typically involves alcohols and acid catalysts.

Polymerization: Requires initiators such as peroxides or azo compounds.

Substitution Reactions: Various reagents, including halides and amines, can be used under appropriate conditions.

Major Products Formed:

Esters of Itaconic Acid: Used in the production of resins and plasticizers.

Polyitaconic Acid: Utilized in the manufacture of superabsorbent polymers and biodegradable plastics.

Applications De Recherche Scientifique

Sodium itaconate has a wide range of scientific research applications:

Mécanisme D'action

Sodium itaconate exerts its effects through various molecular targets and pathways:

Inhibition of Succinate Dehydrogenase (SDH): Itaconate competes with succinate, inhibiting SDH and affecting the tricarboxylic acid cycle.

Activation of Nrf2 Pathway: Itaconate activates the Nrf2 pathway, leading to the expression of antioxidant and anti-inflammatory genes.

Inhibition of NLRP3 Inflammasome: Itaconate inhibits the NLRP3 inflammasome, reducing inflammation.

Comparaison Avec Des Composés Similaires

Sodium itaconate is unique compared to other similar compounds due to its specific structure and properties:

Similar Compounds: Succinate, fumarate, malonate, and phosphoenolpyruvate.

Uniqueness: Unlike succinate and fumarate, which are primarily involved in the tricarboxylic acid cycle, this compound has distinct immunomodulatory and anti-inflammatory properties.

Activité Biologique

Sodium itaconate, a derivative of itaconic acid, has garnered significant attention in recent years due to its diverse biological activities, particularly in the context of inflammation and immunity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound is an immunometabolite derived from the tricarboxylic acid (TCA) cycle. It is synthesized from cis-aconitate through the action of the enzyme immune-responsive gene 1 (IRG1) in activated macrophages. This compound has been shown to exhibit various biological effects, including anti-inflammatory and antimicrobial properties.

- Inhibition of Succinate Dehydrogenase (SDH) : this compound acts as a competitive inhibitor of SDH, which plays a crucial role in mitochondrial metabolism and reactive oxygen species (ROS) production. By inhibiting SDH, this compound prevents the oxidation of succinate to fumarate, thereby reducing mtROS and proinflammatory cytokine production such as IL-1β .

- Modulation of Macrophage Polarization : this compound influences macrophage polarization towards an anti-inflammatory phenotype. Studies have demonstrated that itaconate promotes the expression of anti-inflammatory markers like IL-10 while downregulating pro-inflammatory cytokines such as iNOS, IL-1β, and IL-6 .

- Inhibition of Inflammasome Activation : Itaconate has been shown to inhibit the NLRP3 inflammasome, a key component in the inflammatory response. This inhibition helps mitigate inflammation during various pathological conditions .

- Antimicrobial Activity : this compound exhibits bacteriostatic and bactericidal properties against various pathogens by inhibiting bacterial isocitrate lyase (ICL), which is essential for bacterial survival . This mechanism enhances its potential as an antimicrobial agent.

Therapeutic Applications

This compound's biological activities suggest several potential therapeutic applications:

- Chronic Inflammatory Diseases : Its ability to modulate inflammation makes this compound a candidate for treating conditions such as non-alcoholic steatohepatitis (NASH) and other chronic inflammatory diseases. A study demonstrated that liposomal formulations of this compound effectively reduced inflammatory markers in murine models .

- Cancer Therapy : Recent research indicates that this compound may play a dual role in cancer progression, particularly in hepatocellular carcinoma (HCC). While it has immunomodulatory effects that could inhibit tumor growth, some studies suggest it may also promote HCC progression under certain conditions .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Liposomal Formulation Study : A master's thesis explored the development of liposomal this compound for targeted delivery to liver macrophages. The results indicated significant downregulation of pro-inflammatory cytokines and upregulation of IL-10, demonstrating its potential for treating NASH inflammation .

- Antimicrobial Efficacy : A study highlighted this compound's effectiveness against Salmonella enterica and Legionella pneumophila, supporting its use as an antimicrobial agent in clinical settings .

- Inflammation Modulation : Research has shown that this compound can effectively reprogram macrophages to communicate with other leukocytes, enhancing the innate immune response against infections .

Data Summary Table

Propriétés

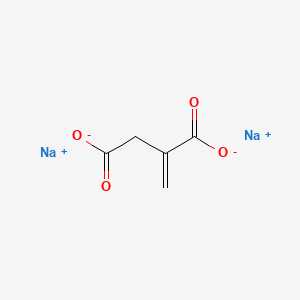

IUPAC Name |

disodium;2-methylidenebutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4.2Na/c1-3(5(8)9)2-4(6)7;;/h1-2H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZSMHVWMGGQGU-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Na2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

97-65-4 (Parent) | |

| Record name | Butanedioic acid, 2-methylene-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005363699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5063817 | |

| Record name | Disodium methylenesuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5363-69-9 | |

| Record name | Butanedioic acid, 2-methylene-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005363699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2-methylene-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium methylenesuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium methylenesuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.